![molecular formula C16H13ClFNO2 B4227609 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4227609.png)
3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile
Overview
Description
3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile, also known as CFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been found to modulate the activity of various receptors, such as the dopamine D2 receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects:
3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to induce apoptosis, inhibit cell growth, and modulate signaling pathways. In neuronal cells, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been found to modulate neurotransmitter activity and improve cognitive function. However, the exact biochemical and physiological effects of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile is its potential therapeutic applications in cancer and neurological disorders. 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been found to have low toxicity in animal studies, suggesting that it may be a safe and effective treatment option. However, one of the main limitations of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile and its potential side effects.
Future Directions
There are several future directions for the research and development of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile. One potential direction is to optimize the synthesis method and purification techniques to improve the yield and purity of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile. Another direction is to further investigate the mechanism of action of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile and its potential therapeutic applications in cancer and neurological disorders. Additionally, further research is needed to determine the potential side effects of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile and its optimal dosage and administration methods. Overall, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has shown promising potential as a therapeutic agent, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer and neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile have been discussed in this paper. While further research is needed to fully understand the potential of 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile, it has shown promising potential as a therapeutic agent.
Scientific Research Applications
3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. In neurological research, 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders, including depression and schizophrenia.
properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYYDIJRHMYQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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